molecular formula C10H12ClNO B064264 2-chloro-N-(3,5-dimethylphenyl)acetamide CAS No. 174700-38-0

2-chloro-N-(3,5-dimethylphenyl)acetamide

Cat. No. B064264
M. Wt: 197.66 g/mol
InChI Key: NKVVUXPLDKVXSM-UHFFFAOYSA-N
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Description

2-chloro-N-(3,5-dimethylphenyl)acetamide is a compound of interest in the field of organic chemistry due to its unique structure and potential applications. Its study encompasses synthesis methods, molecular structure analysis, chemical reactions, and property evaluations.

Synthesis Analysis

The compound has been synthesized and studied alongside similar molecules. Experimental and quantum chemical investigations provide insight into the structural, thermodynamic, and vibrational characteristics of 2-chloro-N-(3,5-dimethylphenyl)acetamide and related molecules. The influence of substituents and the stability of various conformers have been determined through spectroscopic methods and computational studies (Arjunan et al., 2012).

Molecular Structure Analysis

The molecular structure of 2-chloro-N-(3,5-dimethylphenyl)acetamide has been elucidated using X-ray crystallography, revealing specific conformations and hydrogen bonding patterns. The conformation of the N—H bond and its interactions within the crystal structure highlight the compound's stable arrangement and intermolecular interactions (Gowda et al., 2007; Gowda et al., 2009).

Chemical Reactions and Properties

Research into the chemical reactions of 2-chloro-N-(3,5-dimethylphenyl)acetamide focuses on its behavior under various conditions and its reactivity towards different reagents. Studies have also explored its potential as a precursor for further chemical modifications and the synthesis of related compounds.

Physical Properties Analysis

The physical properties of 2-chloro-N-(3,5-dimethylphenyl)acetamide, such as melting point, solubility, and crystalline structure, have been characterized to understand its behavior in different environments and applications. These properties are crucial for determining its suitability for specific uses in chemical synthesis and material science.

Chemical Properties Analysis

Investigations into the chemical properties of 2-chloro-N-(3,5-dimethylphenyl)acetamide include its acidity, basicity, reactivity, and stability under various conditions. Studies employing spectroscopic techniques and computational chemistry have provided insights into its electronic structure, molecular orbitals, and potential chemical interactions (Arjunan et al., 2012).

Scientific Research Applications

Structural Analysis and Molecular Conformation

Research on 2-chloro-N-(3,5-dimethylphenyl)acetamide and related compounds focuses on their molecular structure and conformation, offering insights into their potential applications in scientific research. The conformation of the N—H bond in these compounds is often discussed in relation to their methyl substituents and chloro groups, affecting their molecular arrangement and interactions. For instance, studies reveal how these molecules are linked into infinite chains through N—H⋯O hydrogen bonding, highlighting their structural uniqueness (Gowda et al., 2007), (Gowda et al., 2009).

Potential Pesticide Applications

Significant attention has been given to the derivatives of 2-chloro-N-(3,5-dimethylphenyl)acetamide for their potential use as pesticides. The characterization of these N-derivatives through X-ray powder diffraction offers promising avenues for the development of novel organic compounds with pesticidal properties. This underscores the chemical's role in the synthesis of substances aimed at improving agricultural practices and pest management strategies (Olszewska et al., 2011).

Advanced Synthetic Processes

Researchers have also focused on the synthesis and structural elucidation of 2-chloro-N-(3,5-dimethylphenyl)acetamide derivatives, reflecting on their chemical reactivity and potential for forming complex molecular structures. For instance, the synthesis processes involve refluxing with specific reactants to achieve desired structural configurations, indicating the compound's versatility in organic synthesis (Ding et al., 2006). Such studies not only provide insights into the chemical's reactivity but also open up possibilities for its application in creating novel compounds with specific properties.

Chemical and Physical Properties

Explorations into the chemical and physical properties of 2-chloro-N-(3,5-dimethylphenyl)acetamide derivatives reveal detailed information about their molecular geometry, hydrogen bonding patterns, and overall structural integrity. These investigations contribute to a deeper understanding of how such molecules interact at the atomic level, which is crucial for their application in various scientific domains, including material science and molecular engineering (Gowda et al., 2007).

Safety And Hazards

2-chloro-N-(3,5-dimethylphenyl)acetamide is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-chloro-N-(3,5-dimethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO/c1-7-3-8(2)5-9(4-7)12-10(13)6-11/h3-5H,6H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKVVUXPLDKVXSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CCl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90364108
Record name 2-chloro-N-(3,5-dimethylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90364108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(3,5-dimethylphenyl)acetamide

CAS RN

174700-38-0
Record name 2-chloro-N-(3,5-dimethylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90364108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3,5-Dimethylaniline (Acros, 10.50 mL, 84.05 mmol) in 2N sodium hydroxide (200 mL) was treated with chloroacetyl chloride (Acros, 10.00 mL, 125.7 mmol) as a solution in dichloromethane (200 mL) drop wise. After 18 hours, the layers were separated. The organic phase was washed with 1N hydrochloric acid, dried (Na2SO4), filtered, and the filtrate concentrated under reduced pressure to provide 15.64 g (94%) of the title compound as a white solid. 1H NMR (300 MHz, DMSO-d6) δ 2.24 (s, 6H), 4.21 (s, 2H), 6.73 (s, 1H), 7.20 (s, 2H), 10.11 (br s, 1H); MS (DCI/NH3) m/e 198 (M+H)+.
Quantity
10.5 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
94%

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